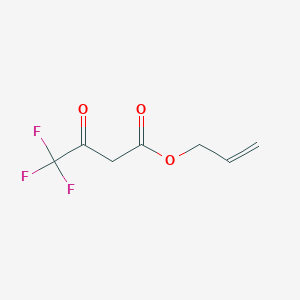
Allyl 4,4,4-trifluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-ketoester with the molecular formula C₇H₇F₃O₃ and a molecular weight of 212.12 g/mol. This compound is characterized by a trifluoromethyl group at the β-position and an allyl ester moiety, which distinguishes it from other analogs like ethyl or methyl esters. It serves as a versatile intermediate in organic synthesis, particularly in enantioselective reductions and multicomponent reactions.
The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks in cyclocondensation reactions . Its allyl ester group is critical in modulating enzyme activity during Baker’s yeast-mediated reductions, enabling selective synthesis of (R)- or (S)-enantiomers of hydroxybutanoates . Additionally, the compound’s fluorine atoms improve metabolic stability and bioavailability, aligning with broader trends in fluorinated pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Allyl 4,4,4-trifluoro-3-oxobutanoate typically begins with the reaction of allyl alcohol with 4,4,4-trifluoro-3-oxobutanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The mixture is heated to facilitate the esterification process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 4,4,4-trifluoro-3-oxobutanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Substitution Products: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Allyl 4,4,4-trifluoro-3-oxobutanoate is used as a building block in the synthesis of various fluorinated organic compounds.
Catalysis: It serves as a substrate in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biochemical Studies: It is used in biochemical research to investigate the effects of fluorinated compounds on biological systems.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with enhanced properties.
Agriculture: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Mechanistic Insights:
Fluorine Effects: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological targets.
Allyl Group: The allyl group can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares Allyl 4,4,4-trifluoro-3-oxobutanoate with structurally related β-ketoesters:
Key Observations :
- The allyl ester in this compound enhances steric bulk compared to ethyl/methyl analogs, influencing enzyme-substrate interactions in enantioselective reductions .
- Chlorine substitution (e.g., Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate) introduces electronegativity, altering reactivity in nucleophilic substitutions .
- Methyl/ethyl substituents at C-2 reduce electrophilicity at the β-carbon, diminishing utility in cyclocondensation reactions compared to the parent compound .
Properties
Molecular Formula |
C7H7F3O3 |
|---|---|
Molecular Weight |
196.12 g/mol |
IUPAC Name |
prop-2-enyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O3/c1-2-3-13-6(12)4-5(11)7(8,9)10/h2H,1,3-4H2 |
InChI Key |
TYEIDVZLWPUSSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















